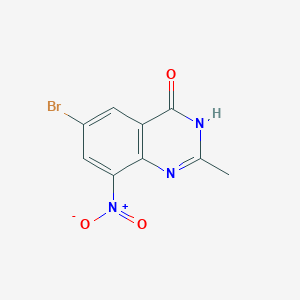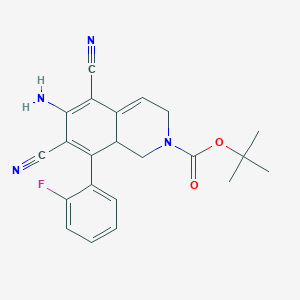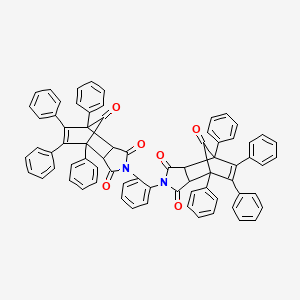![molecular formula C34H22Cl2N2O4 B14950325 benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)](/img/structure/B14950325.png)
benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate) is a complex organic compound that falls under the category of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its intricate structure, which includes multiple benzene rings and chlorobenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate) typically involves the condensation reaction of o-phenylenediamine with salicylaldehyde in a 1:1 ratio. This reaction is catalyzed by glacial acetic acid . The resulting Schiff base can then be further reacted with 4-chlorobenzoic acid to form the final compound. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and solvents would be optimized to maximize yield and purity. The final product would be purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
Benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate) has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes and as an analytical reagent.
作用機序
The mechanism of action of benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate) involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base structure allows for the donation of electron pairs to metal ions, facilitating the formation of coordination complexes. These complexes can then interact with cellular components, potentially leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Benzene-1,3-diylbis[nitrilo(E)methylylidene]diphenol: Similar structure but lacks the chlorobenzoate groups.
Benzene-1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Different substituents on the benzene rings.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Different alkyl groups attached to the benzene rings.
Uniqueness
The presence of chlorobenzoate groups in benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate) makes it unique compared to other similar compounds. These groups can influence the compound’s reactivity and its ability to form metal complexes, potentially enhancing its bioactivity and industrial applications.
特性
分子式 |
C34H22Cl2N2O4 |
|---|---|
分子量 |
593.5 g/mol |
IUPAC名 |
[2-[[3-[[2-(4-chlorobenzoyl)oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C34H22Cl2N2O4/c35-27-16-12-23(13-17-27)33(39)41-31-10-3-1-6-25(31)21-37-29-8-5-9-30(20-29)38-22-26-7-2-4-11-32(26)42-34(40)24-14-18-28(36)19-15-24/h1-22H |
InChIキー |
SJUIHAMPUWOGGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)

![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)

![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)

![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
methyl}morpholine](/img/structure/B14950299.png)

![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)

![O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B14950316.png)
